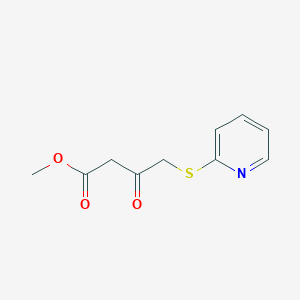

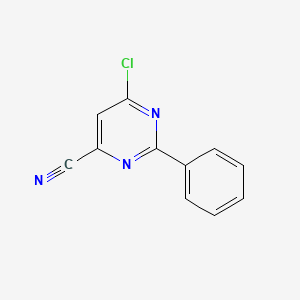

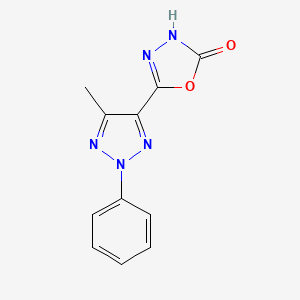

![molecular formula C7H12ClNO2 B1391765 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-76-1](/img/structure/B1391765.png)

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Übersicht

Beschreibung

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1240525-76-1 . It has a molecular weight of 177.63 . The compound is typically a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 177.63 .Wissenschaftliche Forschungsanwendungen

1. Synthesis of 3-Azabicyclo Derivatives

3-Azabicyclo[3.2.0]heptane derivatives, including 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted variants, have been synthesized as γ-aminobutyric acid analogues. These compounds were developed through a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, serving as key components in the synthesis process (Petz & Wanner, 2013).

2. Conformationally Restricted Analogues

Conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, have been synthesized. These compounds are practical syntheses with reasonable yields, and the synthetic schemes are short and efficient (Radchenko et al., 2009).

3. Building Blocks in Medicinal Chemistry

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, a derivative of 3-azabicyclo, has been synthesized through various approaches. Its bicyclic nature and conformational constraints make it a useful building block in medicinal chemistry, particularly for the synthesis of unnatural amino acids (Napolitano et al., 2010).

4. Enantiopure Analogues Synthesis

The synthesis of enantiopure analogues of 3-hydroxyproline and its derivatives, including 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, has been reported. These novel restricted analogues are synthesized starting from the Diels–Alder reaction and have key steps like base-promoted internal nucleophilic displacement, making them valuable ketones used as precursors for various compounds (Avenoza et al., 2002).

5. Nonchiral Bicyclic β-Amino Acid Synthesis

Scalable synthesis has been developed for 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a conformationally constrained nonchiral β-amino acid. This compound is potentially useful in peptide engineering and peptidomimetic drug design, and its synthesis involves a retrosynthetic strategy based on disconnections exclusively within the symmetry planes of the target and intermediate molecules (Tymtsunik et al., 2013).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition is significant as it affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurotransmission. Additionally, this compound can bind to various proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, it increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This can lead to increased neuronal activity and improved cognitive functions. Moreover, this compound can modulate the expression of genes involved in neurotransmission and metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding is facilitated by the unique structure of the compound, which fits into the enzyme’s active site, blocking its function. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression, which can counteract the compound’s inhibitory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive functions and improve memory by increasing cholinergic signaling. At high doses, it can cause toxic effects, such as muscle weakness, respiratory distress, and even death, due to excessive inhibition of acetylcholinesterase. These findings highlight the importance of careful dosage regulation when using this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, which convert it into various metabolites that are excreted in the urine. The compound can also affect metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. For example, by inhibiting acetylcholinesterase, it increases the levels of acetylcholine, which can influence the synthesis and release of other neurotransmitters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through specific transporters and can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s ability to modulate cellular functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also be found in the nucleus, where it may influence gene expression by modulating the activity of transcription factors. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSINJOVEHJXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

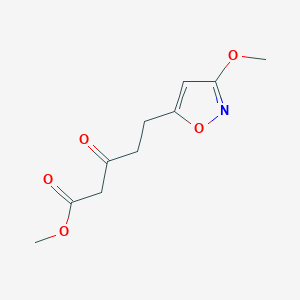

![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

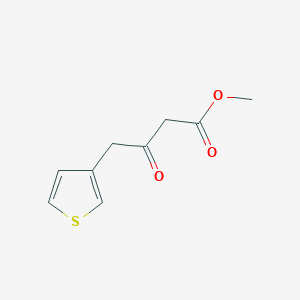

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

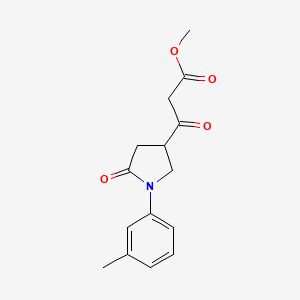

![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)